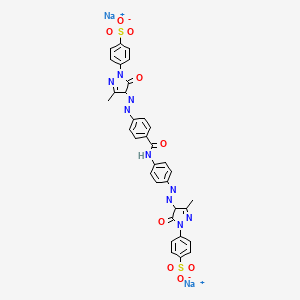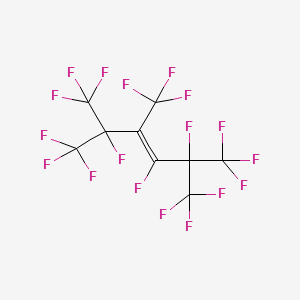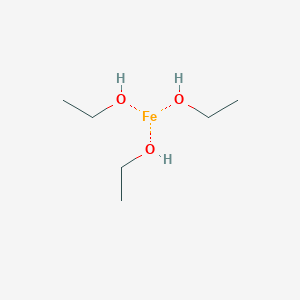
Iron(III) ethoxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iron(III) ethoxide, also known as ferric ethoxide, is a chemical compound with the formula Fe(C₂H₅O)₃. It is a yellowish-brown solid that is soluble in organic solvents. This compound is primarily used as a precursor in the synthesis of various iron-containing materials and has applications in both academic research and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Iron(III) ethoxide can be synthesized through the reaction of iron(III) chloride with sodium ethoxide in an anhydrous ethanol solution. The reaction typically proceeds as follows:
FeCl3+3NaOEt→Fe(OEt)3+3NaCl
The resulting product is then purified through recrystallization from ethanol .
Industrial Production Methods: In industrial settings, this compound is often produced using a sol-gel process. This involves the hydrolysis and condensation of iron(III) alkoxides in the presence of water and an alcohol solvent. The process is typically catalyzed by ammonia, leading to the formation of this compound as a precursor for various iron oxide materials .
Análisis De Reacciones Químicas
Types of Reactions: Iron(III) ethoxide undergoes several types of chemical reactions, including:
Hydrolysis: Reacts with water to form iron(III) hydroxide and ethanol.
Oxidation: Can be oxidized to form iron(III) oxide.
Substitution: Can undergo ligand exchange reactions with other alkoxides or organic ligands.
Common Reagents and Conditions:
Hydrolysis: Water is the primary reagent, and the reaction is typically carried out at room temperature.
Oxidation: Oxygen or other oxidizing agents can be used under controlled conditions.
Substitution: Various organic ligands or alkoxides can be used in an inert atmosphere to prevent unwanted side reactions.
Major Products:
Hydrolysis: Iron(III) hydroxide and ethanol.
Oxidation: Iron(III) oxide.
Substitution: Various iron(III) alkoxides or iron-organic complexes.
Aplicaciones Científicas De Investigación
Iron(III) ethoxide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which iron(III) ethoxide exerts its effects is primarily through its ability to undergo hydrolysis and condensation reactions. These reactions lead to the formation of iron oxide materials, which can interact with various molecular targets and pathways. For example, in drug delivery applications, iron(III)-doped silica nanoshells can degrade in the presence of iron chelating agents, releasing the encapsulated drug .
Comparación Con Compuestos Similares
Iron(III) chloride (FeCl₃): Used in similar applications but differs in its reactivity and solubility.
Iron(III) nitrate (Fe(NO₃)₃): Another iron(III) compound with different solubility and reactivity properties.
Iron(III) acetylacetonate (Fe(acac)₃): Used as a precursor for iron oxide nanoparticles but has different ligand properties.
Uniqueness: Iron(III) ethoxide is unique in its ability to act as a versatile precursor for various iron-containing materials. Its solubility in organic solvents and reactivity with water and other ligands make it particularly useful in sol-gel processes and the synthesis of iron oxide nanoparticles .
Propiedades
Fórmula molecular |
C6H18FeO3 |
|---|---|
Peso molecular |
194.05 g/mol |
Nombre IUPAC |
ethanol;iron |
InChI |
InChI=1S/3C2H6O.Fe/c3*1-2-3;/h3*3H,2H2,1H3; |
Clave InChI |
ZFSQRSOTOXERMJ-UHFFFAOYSA-N |
SMILES canónico |
CCO.CCO.CCO.[Fe] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


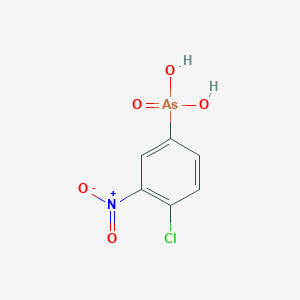



![methyl (2S)-2-(1,1-dioxo-3H-1,2-thiazol-2-yl)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate](/img/structure/B13804788.png)
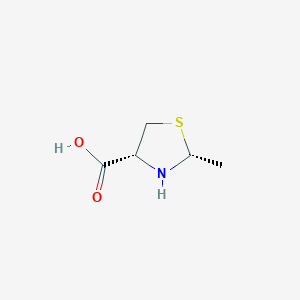
![3-Ethyl-2-[(E)-2-(3-((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-1-cyclohexen-1-YL)ethenyl]-1,3-benzothiazol-3-ium iodide](/img/structure/B13804818.png)


![Benzonitrile,4-[2-(trans-4-propylcyclohexyl)ethyl]-](/img/structure/B13804829.png)

